L-Isoleucyl-L-tyrosyl-L-threonyl-L-tyrosine
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Overview
Description
L-Isoleucyl-L-tyrosyl-L-threonyl-L-tyrosine is a peptide composed of four amino acids: L-isoleucine, L-tyrosine, L-threonine, and L-tyrosine. This compound is part of a larger class of oligopeptides, which are short chains of amino acids linked by peptide bonds. Peptides like this compound play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-tyrosyl-L-threonyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid (L-isoleucine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-tyrosine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-threonine and the second L-tyrosine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for specific applications.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-tyrosyl-L-threonyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as carbodiimides for coupling reactions.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidative derivatives.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Isoleucyl-L-tyrosyl-L-threonyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and peptide-based treatments.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-tyrosyl-L-threonyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, influencing various biological processes. For example, the tyrosine residues may participate in phosphorylation events, modulating signal transduction pathways. Additionally, the peptide’s structure allows it to interact with other proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Gly-Tyr-Ser-Ile-Thr-Ser-His-Tyr: Another oligopeptide with a similar sequence but different amino acid composition.
L-Isoleucyl-L-tyrosyl-L-seryl-L-tyrosine: A closely related peptide with serine instead of threonine.
Uniqueness
L-Isoleucyl-L-tyrosyl-L-threonyl-L-tyrosine is unique due to its specific sequence and the presence of two tyrosine residues, which can participate in unique biochemical interactions. The combination of L-isoleucine, L-tyrosine, and L-threonine provides distinct structural and functional properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
629609-69-4 |
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Molecular Formula |
C28H38N4O8 |
Molecular Weight |
558.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C28H38N4O8/c1-4-15(2)23(29)26(37)30-21(13-17-5-9-19(34)10-6-17)25(36)32-24(16(3)33)27(38)31-22(28(39)40)14-18-7-11-20(35)12-8-18/h5-12,15-16,21-24,33-35H,4,13-14,29H2,1-3H3,(H,30,37)(H,31,38)(H,32,36)(H,39,40)/t15-,16+,21-,22-,23-,24-/m0/s1 |
InChI Key |
OEPMUGWBHRGPPU-NZUMNYOTSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N |
Origin of Product |
United States |
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